Technical Monograph: 2-(3-Bromophenyl)propanoic Acid
Technical Monograph: 2-(3-Bromophenyl)propanoic Acid
Strategic Synthesis and Utility in Medicinal Chemistry
Executive Summary
2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) represents a critical bifunctional scaffold in modern medicinal chemistry. Belonging to the 2-arylpropionic acid class (profens), it serves as a versatile intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), including Ketoprofen, and as a building block for protease inhibitors. Its structural value lies in the orthogonality of its functional handles: a carboxylic acid for amidation/esterification and an aryl bromide for palladium-catalyzed cross-coupling.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
Critical Distinction: Researchers must distinguish 2-(3-Bromophenyl)propanoic acid (the alpha-methyl derivative) from its structural isomer, 3-(3-Bromophenyl)propanoic acid (the beta-isomer, CAS 42287-90-1). The alpha-methyl group creates a stereocenter essential for the cyclooxygenase (COX) inhibitory activity found in profen drugs.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(3-Bromophenyl)propanoic acid | |
| CAS Number | 53086-52-5 | Racemic mixture |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DCM, DMSO, Methanol, Ethanol | Poorly soluble in water |
| pKa | ~4.17 (Predicted) | Typical for 2-arylpropionic acids |
| Chirality | 1 Stereocenter (C2) | (S)-enantiomer is typically the eutomer (active) for COX inhibition |
Part 2: Synthetic Routes & Process Chemistry
Method A: Alpha-Methylation of 3-Bromophenylacetic Acid (Standard Lab Scale)
This route is preferred for gram-scale synthesis due to the availability of the starting material and the reliability of enolate chemistry.
Mechanism: The synthesis relies on the generation of an enolate at the alpha-position of the phenylacetic acid ester, followed by SN2 alkylation with methyl iodide.
Protocol:
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Esterification: Dissolve 3-bromophenylacetic acid (1.0 eq) in methanol containing catalytic H₂SO₄. Reflux for 4 hours. Concentrate and extract to yield methyl 3-bromophenylacetate.
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Enolate Formation: In a dry flask under N₂, dissolve the ester in anhydrous THF. Cool to -78°C. Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 minutes. Stir for 30 minutes to ensure complete deprotonation.
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Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at -78°C. Allow the reaction to warm to room temperature (RT) over 2 hours.
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Hydrolysis: Quench with sat. NH₄Cl. Extract with EtOAc. Dissolve the crude ester in a 1:1 mixture of THF/1M LiOH. Stir at RT for 12 hours.
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Workup: Acidify aqueous layer to pH 2 with 1M HCl. Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc.
Method B: Asymmetric Synthesis (Enantioselective)
For drug development requiring the active (S)-enantiomer, resolution or asymmetric catalysis is required.
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Resolution: Formation of diastereomeric salts using chiral amines such as (-)-Cinchonidine or (S)-1-Phenylethylamine, followed by fractional crystallization.
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Asymmetric Hydrogenation: Hydrogenation of 2-(3-bromophenyl)acrylic acid using a Ru(II)-BINAP catalyst under H₂ pressure (40-60 bar) yields high enantiomeric excess (ee > 95%).
Visualization: Synthetic Pathway
Part 3: Functionalization & Reactivity
The utility of 2-(3-bromophenyl)propanoic acid stems from its ability to undergo divergent synthesis.
The Aryl Bromide Handle (Cross-Coupling)
The bromine at the meta position is electronically activated for Pd-catalyzed coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl profen analogs (e.g., Flurbiprofen-like scaffolds).
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Buchwald-Hartwig Amination: Coupling with amines generates N-aryl derivatives, useful for exploring electronic effects on COX binding.
The Carboxylic Acid Handle
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Amide Coupling: Standard EDC/HOBt or HATU conditions allow coupling to amines, generating pharmacophores common in CRTH2 antagonists.
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Bioisostere Conversion: Conversion to a tetrazole (via nitrile) or hydroxamic acid (for metalloprotease inhibition).
Synthesis of Ketoprofen (Case Study)
This molecule is a direct precursor to the drug Ketoprofen.
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Protocol: Protect the acid (as an oxazoline or ester) -> Lithium-Halogen Exchange (n-BuLi, -78°C) -> Quench with Benzonitrile -> Acidic Hydrolysis -> Ketoprofen .
Visualization: Divergent Reactivity Map
Part 4: Applications in Drug Discovery
NSAID Development (COX Inhibition)
The 2-arylpropionic acid moiety is the pharmacophore responsible for inhibiting Cyclooxygenase enzymes (COX-1 and COX-2). The alpha-methyl group restricts conformational freedom, locking the molecule in a bioactive conformation that fits the hydrophobic channel of the COX active site.
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SAR Insight: Substitution at the meta position (where the bromine is) determines selectivity. Large lipophilic groups (like the benzoyl in Ketoprofen) enhance potency. The bromine serves as the "install point" for these groups.
Metalloprotease Inhibitors
Derivatives of this acid, particularly hydroxamic acids derived from the carboxylate, are investigated as inhibitors of Matrix Metalloproteinases (MMPs). The 3-bromophenyl group provides a hydrophobic anchor in the S1' pocket of the enzyme.
Part 5: Safety & Handling
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Hazard Classification: GHS Warning.
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood, especially during the alkylation step involving Methyl Iodide (a potent carcinogen).
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Storage: Store in a cool, dry place. The acid is stable at room temperature but should be kept away from strong oxidizers.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]
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Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous Chemistry). Org. Synth. 2018, 95, 328-344. Retrieved from [Link]
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WIPO Patentscope. (1994). Resolution of Ketoprofen (WO/1994/006747).[1] Retrieved from [Link][1]
